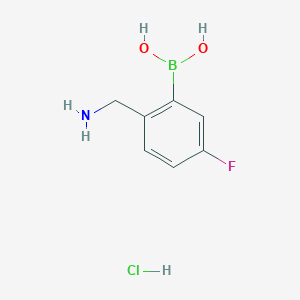

(2-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride is a useful research compound. Its molecular formula is C7H10BClFNO2 and its molecular weight is 205.42 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Crystal Structure

Boronic acid derivatives, including amino-fluorophenyl boronic acids, are integral in the synthesis of biologically active compounds and pharmaceutical agents. They are widely utilized in Suzuki cross-coupling reactions, asymmetric synthesis of amino acids, and as reagents in organic synthesis. The synthesis process often involves protecting the amine group, lithium-bromine exchange, and acidic hydrolysis, yielding compounds that can be used in constructing glucose sensing materials operating at physiological pH levels (Das et al., 2003).

Sensing Applications

Ortho-Aminomethylphenylboronic acids are crucial in designing sensors for carbohydrates and other compounds containing vicinal diols. Their structure enhances affinity towards diols at neutral pH, making them valuable in carbohydrate sensing using phenylboronic acids (Sun et al., 2019).

Fluorescence Quenching and Thermodynamics

Fluorophores based on boronic acid derivatives demonstrate interesting fluorescence quenching properties that are useful in developing sensors for physiological conditions. The interaction of boronic acids with saccharides can induce fluorescence revival, which is an empirical tool for predicting the functionality of boronic acid sensors (McGregor et al., 2011).

Organic Synthesis

Analytical Chemistry

The analysis of reactive pinacolboronate esters, which are widely used in Suzuki coupling reactions, presents unique challenges due to their hydrolysis to nonvolatile boronic acids. Developing methods for stabilizing and analyzing these compounds is crucial for purity assessment and quality control in synthesis processes (Zhong et al., 2012).

Food Industry Applications

Boronic acids have potential in food matrices, such as the specific reduction of fructose in fruit juices. Their ability to form esters with diol structures offers a novel approach to modifying sugar content and composition in food products, demonstrating the versatility of boronic acids beyond conventional chemical synthesis (Pietsch & Richter, 2016).

Mechanism of Action

Target of Action

The primary target of (2-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the SM coupling reaction, which is a key biochemical pathway in the synthesis of various organic compounds . The reaction enables the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres , providing access to a broad array of diverse molecules with high enantioselectivity .

Pharmacokinetics

The compound’s role in the sm coupling reaction suggests that its bioavailability may be influenced by factors such as its stability, preparation methods, and the reaction conditions .

Result of Action

The action of this compound results in the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds . This has significant implications for the field of organic chemistry, particularly in the development of new drugs and materials .

Action Environment

The action of this compound is influenced by various environmental factors. The SM coupling reaction, in which the compound is involved, is known for its mild and functional group tolerant reaction conditions . The compound is relatively stable, readily prepared, and generally environmentally benign , suggesting that it may exhibit good efficacy and stability under a variety of environmental conditions.

Properties

IUPAC Name |

[2-(aminomethyl)-5-fluorophenyl]boronic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BFNO2.ClH/c9-6-2-1-5(4-10)7(3-6)8(11)12;/h1-3,11-12H,4,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBGTEWFXWJWPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)CN)(O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BClFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382319 |

Source

|

| Record name | [2-(Aminomethyl)-5-fluorophenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-03-5 |

Source

|

| Record name | [2-(Aminomethyl)-5-fluorophenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B113012.png)